molecular formula C9H8F2OS B2714757 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one CAS No. 145326-60-9

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one

Cat. No. B2714757
CAS RN: 145326-60-9
M. Wt: 202.22
InChI Key: PJZYCTROGSSATA-UHFFFAOYSA-N
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Description

“1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 145326-60-9 . It has a molecular weight of 202.22 and its IUPAC name is 1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C9H8F2OS . The InChI code for this compound is 1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 250.2±40.0 °C at 760 mmHg . The flash point is 105.1±27.3 °C . It is a liquid at room temperature .

Scientific Research Applications

Fluorination Reactions and Synthesis

The compound is pivotal in fluorination reactions, where it serves as a precursor or reagent. For example, the study by Umemoto et al. (2010) discusses the synthesis and utility of phenylsulfur trifluorides, highlighting their high stability and superior utility as deoxofluorinating agents compared to current reagents. This research underscores the importance of such compounds in enhancing fluorination reactivity and yield for various functional groups, including non-enolizable carbonyls and carboxylic groups (Umemoto, Singh, Xu, & Saito, 2010).

Polymer and Material Science

In material science, the compound is used in the development of advanced materials. Wang et al. (2020) utilized a derivative for the synthesis of tetrafluoro-λ6-sulfanyl, which was then applied to create perfluoroalkylphenyltrichlorosilane by hydrosilylation. This process resulted in self-assembled monolayers that significantly reduced surface energy and friction properties, indicating the compound's potential in creating environmentally friendly materials with enhanced durability and stability (Wang, Chen, Xu, & Li, 2020).

Organic Synthesis

In organic synthesis, this compound and its derivatives serve as key reagents for introducing fluorine atoms into molecules, significantly impacting their chemical and physical properties. Betterley et al. (2018) described the use of difluoro(phenylsulfanyl)methane in electrophilic aromatic formylation, leading to high yields of aromatic aldehydes. This highlights the compound's utility in facilitating novel synthetic routes for producing structurally diverse molecules (Betterley, Kongsriprapan, Chaturonrutsamee, Deelertpaiboon, Surawatanawong, Pohmakotr, Soorukram, Reutrakul, & Kuhakarn, 2018).

Safety And Hazards

The safety information for this compound includes several hazard statements such as H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZYCTROGSSATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one

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